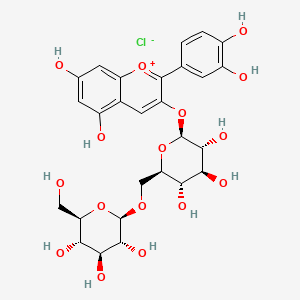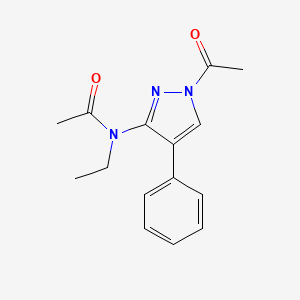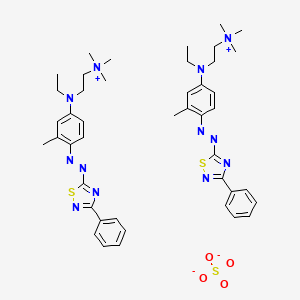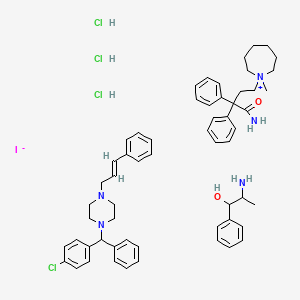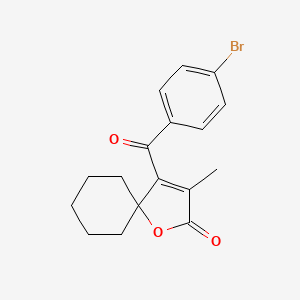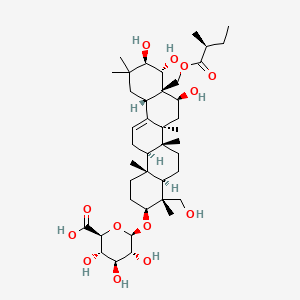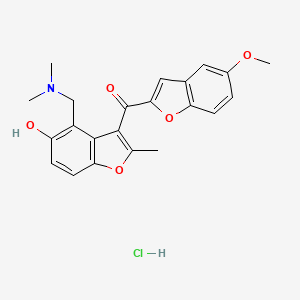
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is a complex organic compound that belongs to the benzofuran class of chemicals This compound is characterized by its unique structure, which includes both dimethylamino and methoxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the dimethylamino and methoxy groups. Common reagents used in these reactions include dimethylamine, methanol, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group allows the compound to interact with enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s solubility and stability, facilitating its transport within biological systems. The overall effect of the compound depends on the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-Methoxy-2-benzofuranyl)-ethanone: This compound shares the benzofuran core and methoxy group but lacks the dimethylamino and hydroxyl groups.
3-Amino-5-methoxy-2-benzofuranyl: Similar in structure but contains an amino group instead of the dimethylamino group.
Uniqueness
Methanone, (4-((dimethylamino)methyl)-5-hydroxy-2-methyl-3-benzofuranyl)(5-methoxy-2-benzofuranyl)-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. The presence of both dimethylamino and methoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
132993-99-8 |
|---|---|
Formule moléculaire |
C22H22ClNO5 |
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
[4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-yl]-(5-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C22H21NO5.ClH/c1-12-20(21-15(11-23(2)3)16(24)6-8-18(21)27-12)22(25)19-10-13-9-14(26-4)5-7-17(13)28-19;/h5-10,24H,11H2,1-4H3;1H |
Clé InChI |
AIYNJEYFOGUUCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2CN(C)C)O)C(=O)C3=CC4=C(O3)C=CC(=C4)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



